N-ethyl-3-hydroxybenzamide
Description
Contextualization within the Class of Benzamide (B126) Chemical Compounds
The benzamide chemical compounds are a significant family of molecules that feature a carboxamide group bonded to a benzene (B151609) ring. solubilityofthings.com This fundamental structure serves as a versatile scaffold in the creation of numerous functional molecules. The adaptability of the benzamide framework allows for a wide range of chemical alterations, leading to a broad spectrum of chemical and physical behaviors. solubilityofthings.com
The basic benzamide structure can be methodically modified at different points on the benzene ring and on the nitrogen atom of the amide group. These changes affect the molecule's polarity, how well it dissolves, and its capacity to interact with biological systems. For example, the inclusion of substituents such as the hydroxyl (-OH) and N-ethyl (-NHCH₂CH₃) groups in N-ethyl-3-hydroxybenzamide gives it distinct chemical properties when compared to the simpler benzamide molecule.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ sigmaaldrich.comchemspider.com |
| Molecular Weight | 165.19 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | XEARKGOSBVSNJD-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Historical and Contemporary Research Trends on this compound
Historically, research involving this compound was primarily centered on its basic chemical synthesis and the characterization of its properties. Initial studies likely concentrated on developing dependable methods for its creation and documenting its spectroscopic and physical characteristics.
In more recent times, the focus of research has evolved to investigate the utility of this compound as a foundational element or an intermediate in the synthesis of more intricate molecules. Its dual functional groups, a hydroxyl and an amide, make it a flexible starting point for producing a variety of chemical substances. The compound has been identified as a crucial intermediate in the production of certain pharmaceutical compounds and other specialized chemical products.
Significance of the Hydroxybenzamide Scaffold in Contemporary Medicinal Chemistry and Chemical Biology
The hydroxybenzamide scaffold is recognized as a "privileged structure" in the fields of medicinal chemistry and chemical biology, indicating its frequent presence in biologically active compounds. The combination of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl group) facilitates precise and robust interactions with biological macromolecules like enzymes and receptors.
This structural motif is a critical element in a range of therapeutic agents. The specific placement of the hydroxyl group on the benzamide ring is vital for the biological effects of these molecules. For instance, the location of the hydroxyl group can determine the molecule's binding strength and selectivity for its intended biological target. The structural pattern of N-substituted-hydroxybenzamides is a common feature in the design of histone deacetylase (HDAC) inhibitors, which are a class of drugs under investigation for cancer treatment. While this compound itself is not a major therapeutic drug, its fundamental structure is emblematic of the wider category of hydroxybenzamides that are of considerable interest in the process of drug discovery and development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARKGOSBVSNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524826 | |
| Record name | N-Ethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-98-4 | |
| Record name | N-Ethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Ethyl 3 Hydroxybenzamide and Its Analogs
Primary Synthetic Routes to N-ethyl-3-hydroxybenzamide
The synthesis of this compound primarily involves the formation of an amide bond between a benzoic acid derivative and an amine, along with techniques to introduce the hydroxyl and N-ethyl groups at the desired positions.
Amide Bond Formation Strategies for Benzamide (B126) Synthesis
The creation of the amide bond is a cornerstone of benzamide synthesis. Several methods are available, ranging from classical reactions to modern catalytic approaches.
A common and fundamental method for forming amides is the reaction of a carboxylic acid with an amine. youtube.com This reaction, often catalyzed by an acid, involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. The process typically requires heat and results in the elimination of a water molecule. youtube.com
To facilitate this reaction under milder conditions, coupling agents are frequently employed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in conjunction with additives like N-hydroxybenzotriazole (HOBt), are widely used to activate the carboxylic acid. luxembourg-bio.com This activation forms a more reactive intermediate, an O-acylisourea, which readily reacts with the amine to form the amide bond. luxembourg-bio.com The use of HOBt is crucial for suppressing side reactions and improving the efficiency of the coupling process, particularly in peptide synthesis. nih.gov
Another approach involves the use of catalysts. For instance, copper nanoparticles supported on zeolite Y have been shown to be effective catalysts for the synthesis of amides from tertiary amines and acid anhydrides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Boric acid can also serve as a simple and efficient catalyst in a solvent-free method for amide synthesis from a carboxylic acid and urea. researchgate.net
Regioselective Hydroxylation and N-Alkylation Techniques
The introduction of the hydroxyl group at the meta-position (position 3) of the benzene (B151609) ring and the ethyl group on the amide nitrogen are key steps in the synthesis of this compound.
Regioselective Hydroxylation: Achieving regioselectivity in the hydroxylation of aromatic rings is a significant challenge in organic synthesis. Directed C-H hydroxylation strategies using transition metal catalysts, such as ruthenium (II) and palladium (II), have been developed for the synthesis of bioactive benzanilides. nih.gov The choice of catalyst can influence the position of hydroxylation, with steric factors often guiding the regioselectivity in Ru-catalyzed reactions and electronic effects being more dominant in Pd-catalyzed reactions. nih.gov For the synthesis of this compound, starting with 3-hydroxybenzoic acid is a direct approach. The hydroxyl group can be protected during the amide bond formation step and later deprotected. google.com
N-Alkylation: The N-ethyl group can be introduced through the N-alkylation of a primary amide. A protocol utilizing cobalt nanoparticles supported on carbon has been developed for the efficient N-alkylation of benzamides with alcohols. nih.gov This method involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov Alternatively, starting with ethylamine (B1201723) and 3-hydroxybenzoic acid directly provides the desired N-ethyl substituent.
Derivatization Strategies for Structural Modification
Once the this compound scaffold is synthesized, it can be further modified to create a variety of analogs with potentially different properties.
Synthesis of Substituted Benzamide Analogs
The core structure of this compound can be altered by introducing various substituents onto the benzene ring. This can be achieved by starting with appropriately substituted benzoic acid derivatives. For example, the synthesis of N-substituted benzimidazole (B57391) benzamides with varying numbers of methoxy (B1213986) and/or hydroxy groups has been reported. nih.gov These modifications can influence the biological activity of the resulting compounds. nih.gov
The introduction of different functional groups can be accomplished using a range of standard organic reactions. For example, halogenation, nitration, and Friedel-Crafts reactions can be used to introduce substituents at various positions on the aromatic ring, provided the existing functional groups are appropriately protected. byjus.com
Introduction of Heterocyclic Moieties onto the this compound Scaffold
The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. Various heterocyclic moieties can be linked to the this compound structure.
One approach is to react the core molecule with a reagent that contains the desired heterocycle. For instance, N-substituted imides can be synthesized through the reaction of amines and anhydrides, followed by dehydration. researchgate.net This could potentially be adapted to link a heterocyclic imide to the this compound scaffold.
Another strategy involves the synthesis of benzamides where the amide nitrogen is part of a heterocyclic ring. For example, N-hydroxyindoles are a class of heterocyclic compounds that have attracted significant attention. nih.gov The synthesis of N-ethyl-3-hydroxy-N-prop-2-enylbenzamide, which introduces an additional functional group for further cyclization reactions, has also been documented. nih.gov
Advanced Synthetic Methodologies
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and modification of this compound and its analogs. These methods often focus on improving efficiency, selectivity, and sustainability. adelaide.edu.au
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. As mentioned earlier, transition metal-catalyzed C-H hydroxylation can be used for regioselective synthesis. nih.gov Similar catalytic approaches can be employed to introduce other functional groups directly onto the aromatic ring or alkyl side chains.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. These systems can be particularly useful for reactions that are highly exothermic or involve hazardous reagents.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For example, cytochrome P450 monooxygenases have been engineered to perform selective hydroxylations of aromatic compounds. rsc.org Peroxygenases are another class of enzymes that can be used for the regio- and stereoselective hydroxylation of fatty acids, a technology that could potentially be adapted for the synthesis of hydroxylated benzamides. rsc.org
Catalytic Approaches in Benzamide Synthesis
The direct amidation of carboxylic acids with amines is a common and atom-economical method for forming amide bonds. However, this reaction is often thermodynamically unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. To overcome these limitations, various catalytic systems have been developed to facilitate the synthesis of benzamides like this compound under milder conditions.
One prominent strategy involves the use of boronic acid derivatives as catalysts. These catalysts activate the carboxylic acid group, rendering it more susceptible to nucleophilic attack by the amine. For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation between a wide range of carboxylic acids and amines at room temperature. organic-chemistry.org While a direct application to this compound is not explicitly detailed in the literature, the principles suggest that 3-hydroxybenzoic acid could be effectively coupled with ethylamine using such a catalyst. The reaction would likely proceed in the presence of a dehydrating agent, such as molecular sieves, to remove the water byproduct and drive the equilibrium towards the amide product. organic-chemistry.orgacs.org
Another powerful catalytic approach involves transition metals, particularly palladium. Palladium catalysts are versatile and can be used in various amide bond-forming reactions. For example, palladium-catalyzed carbonylation reactions can construct the benzamide framework from aryl halides. rsc.orgacs.org A hypothetical synthesis of this compound using this method could involve the palladium-catalyzed carbonylation of 3-bromo-phenol in the presence of ethylamine and carbon monoxide. This would introduce the carbonyl group and form the amide bond in a single step. Additionally, palladium catalysts have been employed for the N-acylation of tertiary amines with carboxylic acids, which proceeds via the cleavage of a C-N bond. organic-chemistry.org
Enzyme catalysis also presents a green and highly selective alternative for benzamide synthesis. Lipases, for instance, can catalyze the amidation of esters with amines under mild conditions. A potential enzymatic route to this compound could involve the reaction of an ester of 3-hydroxybenzoic acid (e.g., methyl 3-hydroxybenzoate) with ethylamine in the presence of a suitable lipase. Furthermore, nitrile hydratases can convert nitriles directly into amides, suggesting that 3-hydroxybenzonitrile could be a precursor to 3-hydroxybenzamide (B181210), which could then be N-ethylated.
A Japanese patent describes a method for producing organic amides by reacting an organic carboxylic acid with an amine using particulate titanium dioxide as a catalyst. This method is reported to shorten reaction times and suppress the formation of nitrile impurities, leading to a high yield of a high-quality organic amide. google.com This approach could potentially be applied to the synthesis of this compound from 3-hydroxybenzoic acid and ethylamine.
The following table summarizes various catalytic approaches that could be adapted for the synthesis of this compound.
| Catalyst Type | Precursors | General Conditions | Potential Advantages |
| Boronic Acid Derivatives | 3-Hydroxybenzoic acid, Ethylamine | Room temperature, Dehydrating agent | Mild conditions, High functional group tolerance |
| Palladium Catalysts | 3-Bromo-phenol, Ethylamine, CO | Mild to moderate temperature, Inert atmosphere | High efficiency, Versatility in precursors |
| Lipase (Enzyme) | Methyl 3-hydroxybenzoate, Ethylamine | Aqueous or organic solvent, Mild temperature | High selectivity, Green process |
| Titanium Dioxide | 3-Hydroxybenzoic acid, Ethylamine | Elevated temperature | Shorter reaction time, High purity |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different stereoisomers can exhibit vastly different biological activities. While this compound itself is not chiral, the synthesis of chiral derivatives, for example, by introducing a stereocenter on the ethyl group or the benzamide ring, is an area of significant interest. The stereoselective synthesis of such chiral amides can be achieved through several strategies, primarily involving the use of chiral auxiliaries or chiral catalysts.
One established method for stereoselective amide synthesis is the use of a chiral auxiliary. This involves attaching a chiral molecule to either the carboxylic acid or the amine precursor. The chiral auxiliary then directs the stereochemical outcome of the amidation reaction. After the amide bond is formed, the auxiliary can be cleaved to yield the desired chiral amide. Although no specific examples for this compound derivatives are reported, the principle can be illustrated by the asymmetric synthesis of α-amino acids, where chiral enolates are reacted with aminating reagents. nih.gov
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. This involves using a chiral catalyst to control the stereochemistry of the reaction. For instance, a chiral bifunctional aminoboronic acid has been used to catalyze the kinetic resolution of a racemic amine in a direct amidation reaction with an achiral carboxylic acid. nih.gov This approach could theoretically be applied to the synthesis of a chiral N-substituted-3-hydroxybenzamide by reacting 3-hydroxybenzoic acid with a racemic chiral amine in the presence of a suitable chiral catalyst.
A dinuclear zinc-ProPhenol catalyst has been shown to be effective in the highly enantioselective nitro-Michael reactions with oxazol-4(5H)-ones, which are precursors to α-alkyl-α-hydroxycarboxylic acid derivatives. nih.gov This highlights the potential of using chiral metal complexes to control stereochemistry in reactions that could lead to chiral benzamide derivatives.
Recent advances have also focused on the stereoselective synthesis of atropisomeric amides, where chirality arises from restricted rotation around a single bond. researchgate.net While not directly applicable to simple this compound, this research underscores the ongoing development of sophisticated methods for controlling stereochemistry in amide synthesis.
The following table outlines potential strategies for the stereoselective synthesis of a hypothetical chiral derivative of this compound.
| Strategy | Description | Example Principle |
| Chiral Auxiliary | A chiral molecule is temporarily attached to a precursor to direct the stereochemical outcome. | Use of a chiral amine derived from an amino acid to react with 3-hydroxybenzoyl chloride. |
| Chiral Catalyst | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one stereoisomer. | A chiral boronic acid catalyst for the reaction of 3-hydroxybenzoic acid with a racemic chiral amine. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic starting material, leaving the other enriched. | Enzymatic resolution of a racemic N-substituted-3-hydroxybenzamide. |
Spectroscopic Characterization and Structural Elucidation of N Ethyl 3 Hydroxybenzamide
Mass Spectrometry (MS)
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the context of N-ethyl-3-hydroxybenzamide, LC-MS is instrumental in verifying its molecular weight and assessing its purity.
Detailed analysis of this compound was conducted using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer. The compound, with a chemical formula of C₉H₁₁NO₂ and an exact mass of 165.0789786 Da, was analyzed in positive ion mode. chemspider.com The instrument used was a maXis 4G (Bruker) coupled with a ZORBAX Eclipse Plus C18 column for chromatographic separation. chemspider.com
The analysis yielded a precursor ion [M+H]⁺ at an m/z of 166.0863, which corresponds to the protonated molecule of this compound. chemspider.com Further fragmentation of this precursor ion (MS²) through collision-induced dissociation (CID) provides a characteristic fragmentation pattern that is unique to the molecule's structure, thus confirming its identity. The retention time under the specified chromatographic conditions was 0.121 minutes. chemspider.com This combination of retention time and mass spectral data provides a high degree of confidence in the identification and purity assessment of the compound.
| Parameter | Value | Source |
|---|---|---|
| Instrument | maXis 4G (Bruker) LC-ESI-QTOF | chemspider.com |
| Ionization Mode | Positive (ESI) | chemspider.com |
| Precursor Ion [M+H]⁺ (m/z) | 166.0863 | chemspider.com |
| Exact Mass | 165.0789786 Da | chemspider.com |
| Fragmentation Mode | CID | chemspider.com |
| Chromatography Column | ZORBAX Eclipse Plus C18, 2.1 x 150mm, 3.5um | chemspider.com |
| Retention Time | 0.121 min | chemspider.com |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information regarding the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
A comprehensive search of scientific literature and spectral databases did not yield any experimental FT-IR data specifically for this compound. Therefore, a detailed analysis of its characteristic vibrational frequencies and the creation of a corresponding data table are not possible at this time.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Following an extensive review of available scientific databases and literature, no experimental Raman spectroscopic data for this compound could be located. As such, a discussion of its Raman spectrum and a data table of its vibrational modes cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
Despite a thorough search of crystallographic databases and the scientific literature, no published X-ray crystal structure for this compound was found. Consequently, information regarding its crystal system, space group, and specific geometric parameters is not available.
Biological Activities and Pharmacological Potential of N Ethyl 3 Hydroxybenzamide Derivatives
Anti-Cancer and Apoptosis-Inducing Properties
Derivatives of N-ethyl-3-hydroxybenzamide have been investigated for their potential as anti-cancer agents, primarily through their interaction with key cellular processes involved in cancer development and progression.
Histone Deacetylase (HDAC) Inhibition Profiles and Isoform Selectivity
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the regulation of gene expression. Their inhibition has become a validated strategy in cancer therapy. While direct studies on this compound are limited, research on related benzamide (B126) structures provides insight into their potential as HDAC inhibitors.
A series of novel N-hydroxybenzamide derivatives have been designed and synthesized, showing promising inhibitory activity against HDACs. nih.gov For instance, certain 2-substituted benzamides have been identified as highly selective and potent inhibitors of HDAC3, with one compound exhibiting an IC50 of 30 nM and over 300-fold selectivity against other HDAC isoforms. nih.gov Another study on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide revealed potent and selective inhibition of HDAC6. researchgate.net The selectivity of these inhibitors is often attributed to the nature of the chemical group that binds to the zinc ion in the active site of the enzyme and the interactions of other parts of the molecule with the protein surface. nih.govresearchgate.net The development of isoform-selective HDAC inhibitors is a key area of research, as it may lead to more targeted therapies with fewer side effects. nih.gov
Modulation of Gene Expression and Epigenetic Mechanisms
The acetylation and deacetylation of histones are key epigenetic modifications that regulate chromatin structure and gene expression. HDAC inhibitors can induce the re-expression of silenced tumor suppressor genes by increasing histone acetylation, leading to a more open chromatin structure that is accessible to transcription factors. mdpi.com
By inhibiting HDACs, this compound derivatives have the potential to modulate the expression of genes involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis. mdpi.com This epigenetic modulation can restore normal cellular function and inhibit cancer cell growth. The ability of these compounds to influence gene expression is a fundamental aspect of their anti-cancer potential. mdpi.com
Induction of Programmed Cell Death (Apoptosis) in Malignant Cell Lines
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anti-cancer therapies aim to restore this process in malignant cells.
Substituted 2-hydroxy-N-(arylalkyl)benzamides, which are structurally related to this compound, have been shown to induce apoptosis in various cancer cell lines. nih.gov One potent compound from this class demonstrated the ability to reduce proliferation and trigger apoptosis in a melanoma cell line in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed by the observation of an increased subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov
Furthermore, other heterocyclic compounds incorporating a substituted ethylamine (B1201723) moiety have demonstrated significant apoptosis-inducing activity. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov
| Compound Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Substituted 2-hydroxy-N-(arylalkyl)benzamide | G361 (Melanoma) | Dose-dependent induction of apoptosis, activation of caspases, PARP cleavage. | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast Cancer) | Significant induction of apoptosis, with a 26.86% reduction in cell viability. | nih.gov |
| Ethanolic and methanolic extracts containing various compounds including ethyl acetate | MCF-7, HeLa, OVCAR-3 | Increased transcription and translation of BAX, Caspase-3, -8, and -9; decreased Bcl-2. | nih.gov |
| Coptisine (isoquinoline alkaloid) | Hep3B (Hepatocellular Carcinoma) | Increased DNA damage and apoptotic cell death, activation of caspases-3, -8, and -9. | mdpi.com |
Interference with Tumor Growth and Progression Pathways
Anti-Microbial and Anti-Parasitic Efficacy
In addition to their anti-cancer properties, derivatives of this compound and related compounds have been explored for their potential to combat infectious diseases.
Antibacterial Activity Against Pathogenic Microorganisms
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Benzothiazinone derivatives have demonstrated potent antibacterial activity, particularly against mycobacteria, including strains responsible for tuberculosis. google.com These compounds have shown minimal inhibitory concentrations (MICs) in the microgram per milliliter range against fast-growing mycobacteria. google.com
Novel benzimidazole (B57391) derivatives have also been synthesized and evaluated for their antimicrobial properties. nih.gov Structure-activity relationship studies of these compounds have indicated that the presence of electron-withdrawing groups on the phenyl ring can enhance their antibacterial activity. nih.gov
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Benzothiazinone derivatives | Mycobacterium spp. | Strong antibacterial activity with MICs in the range of 0.195-1.56 µg/ml. | google.com |
| Novel benzimidazole derivative (5i) | Various pathogenic bacteria | Found to be very active compared to standard drugs. | nih.gov |
Antifungal Properties
Derivatives of the benzamide scaffold have demonstrated notable antifungal capabilities. A study involving novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that most of these compounds exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov Structure-activity relationship (SAR) analysis revealed that the inclusion of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov
For instance, compound 6h from this series displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (B1676884) (EC50=6.23 µg/mL). nih.gov Another compound, 6k , showed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Furthermore, derivatives of N-ethyl-indole, such as 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) , were found to be the most active among a series of tested compounds against Candida albicans. nih.gov
Table 1: Antifungal Activity of Selected Benzamide Derivatives
| Compound | Target Fungus | EC50 (µg/mL) |
|---|---|---|
| 6h | Alternaria alternata | 1.77 |
| 6k | Various phytopathogenic fungi | 0.98 - 6.71 |
| Myclobutanil (Control) | Alternaria alternata | 6.23 |
Data sourced from a study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. nih.gov
Antiprotozoal Activities (e.g., Plasmodium falciparum, Trypanosoma, Leishmania)
The benzamide structural motif and its relatives, amidines, have been explored for their potential against various protozoan parasites. Aromatic diamidines have been investigated as agents against a wide array of microorganisms. mdpi.com
While direct studies on this compound are limited in this area, research on related structures underscores the potential of this chemical class:
Plasmodium falciparum: Novel pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov
Trypanosoma: Thiohydantoin derivatives have been identified as potent inhibitors of Trypanosoma brucei growth, with some compounds showing a 100% cure rate in acute mouse models of Human African Trypanosomiasis. nih.gov Additionally, certain thiosemicarbazone derivatives incorporating an adamantane (B196018) core also show promising trypanocidal activity. nih.gov
Leishmania: Derivatives of 3-hydroxypyridine (B118123) have shown remarkable activity as growth inhibitors of Leishmania mexicana, with acetylated derivatives yielding the best results. nih.gov Other research has focused on inhibiting trypanothione (B104310) reductase, a vital enzyme in the parasite, with aminopropanone derivatives showing promise. nih.gov
Inhibition of Microbial Enzymes (e.g., Metallo-β-lactamases)
The rise of antibiotic resistance has spurred research into inhibitors of bacterial enzymes like metallo-β-lactamases (MBLs), which confer resistance to β-lactam antibiotics. nih.gov The New Delhi metallo-β-lactamase 1 (NDM-1) is a particular concern. nih.gov
A DNA-encoded chemical library designed to target the carboxylate-binding pocket present in β-lactamases identified compounds containing salicylic (B10762653) acid as potent inhibitors of NDM-1. nih.gov The salicylic acid scaffold, featuring both a hydroxyl group and a carboxylic acid, is structurally related to the hydroxybenzamide core, suggesting that benzamide derivatives could be tailored to fit into this binding pocket. In a separate line of research, new 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and found to be potent inhibitors of the urease enzyme, a virulence factor in many pathogenic bacteria. nih.gov One compound, 5k , showed an IC50 value of 9.8 ± 0.023 µM, making it more than twice as potent as the thiourea (B124793) control. nih.gov
Anti-Inflammatory and Immunomodulatory Effects
Benzamide derivatives have been investigated for their potential to mitigate inflammation. The structurally similar compound N-ethyl-3-methylbenzamide and its derivatives have been noted for their potential anti-inflammatory properties. ontosight.ai
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nano-ntp.com Research has shown that converting carboxylate-containing NSAIDs into their amide derivatives can produce potent and highly selective COX-2 inhibitors. nih.gov For example, while meclofenamic acid is a non-selective COX inhibitor, its methyl amide derivative exhibits some COX-2-selective inhibition. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing selective COX-2 inhibitors.
Other studies on related heterocyclic systems, such as benzoxazole (B165842) derivatives, have also yielded compounds with moderate to good COX-2 inhibition activity, with some being comparable to the standard drug Celecoxib. nano-ntp.comnano-ntp.com Similarly, certain dihydropyrazole derivatives have been shown to selectively inhibit COX-2 over COX-1. mdpi.com
Modulation of Inflammatory Cytokine Production
The modulation of inflammatory pathways can be linked to other cellular activities. Endoplasmic reticulum (ER) stress responses are interconnected with inflammatory signaling. nih.gov Specifically, the activation of the IRE1α branch of the unfolded protein response (UPR) during ER stress can trigger the NF-κB pathway, a critical regulator of inflammatory cytokine production. nih.gov As discussed below, benzamide derivatives have been identified as modulators of ER stress, suggesting a potential mechanism for immunomodulatory effects through the suppression of stress-induced inflammatory signaling. nih.gov
Endoplasmic Reticulum (ER) Stress Modulation and Cellular Protective Effects
A significant finding is the role of benzamide derivatives in protecting cells from endoplasmic reticulum (ER) stress. ER stress, caused by the accumulation of misfolded proteins, is implicated in the pathogenesis of diseases like diabetes, where it contributes to the death of insulin-producing pancreatic β-cells. nih.gov
Through high-throughput screening, benzamide derivatives were identified as a novel class of agents that protect pancreatic β-cells from ER stress-induced death and dysfunction. nih.gov A subsequent structure-activity relationship optimization led to the development of a 3-(N-piperidinyl)methyl benzamide derivative, 13d , which demonstrated marked protective effects with a half-maximal effective concentration (EC50) of 0.032 µM. nih.gov This compound was found to alleviate ER stress by suppressing all three primary branches of the unfolded protein response (UPR)—the signaling pathways initiated by the sensors IRE1α, PERK, and ATF6. nih.gov By inhibiting these pathways, the derivative prevents the downstream activation of apoptotic genes, thereby promoting cell survival. nih.gov
Table 2: ER Stress Modulation by a Benzamide Derivative
| Compound | Activity | EC50 (µM) |
|---|---|---|
| 13d | Protection of β-cells against ER stress-induced death | 0.032 |
Data sourced from a study on benzamide derivatives as β-cell protective agents. nih.gov
Protection of Pancreatic Beta Cells from ER Stress-Induced Dysfunction
Endoplasmic reticulum (ER) stress is a significant factor in the decline and death of insulin-producing pancreatic β-cells, which is a key element in the development of both type 1 and type 2 diabetes. nih.gov Research has focused on identifying small molecules that can protect these cells from ER stress-induced damage. In this context, derivatives of benzamide have emerged as a promising class of agents.
Through cell-based high-throughput screening, a 3-(N-piperidinyl)methyl benzamide derivative, designated as compound 13d, demonstrated a remarkable ability to protect β-cells from dysfunction and death caused by ER stress. nih.gov This compound exhibited a high maximum rescue activity, suggesting its potential as a therapeutic agent for diabetes by preserving β-cell function and survival. nih.gov The identification of such β-cell-protective small molecules opens up new avenues for the development of treatments for diabetes. nih.gov
Suppression of Unfolded Protein Response (UPR) Activation
The protective effects of benzamide derivatives on pancreatic β-cells are closely linked to their ability to modulate the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. While initially a protective mechanism, chronic UPR activation can lead to cell death.
The benzamide derivative, compound 13d, was found to alleviate ER stress in β-cells by suppressing the activation of all three branches of the UPR and associated apoptotic genes. nih.gov Similarly, another study on hydroxybenzamide (HBA) derivatives identified a compound, WO3i (3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide), that provides β-cell protection against ER stress. researchgate.net Mechanistic studies revealed that WO3i suppresses the expression of CHOP, a key mediator of ER stress-induced apoptosis, and the activation of apoptotic genes. researchgate.net
The UPR is a complex signaling network involving three main sensors: IRE1α (inositol-requiring enzyme-1 α), ATF6 (activating transcription factor-6), and PERK (PKR-like ER kinase). nih.gov The ability of these benzamide derivatives to inhibit the UPR signaling cascade underscores their therapeutic potential in diseases characterized by ER stress, such as diabetes. nih.govresearchgate.net
Antioxidant and Redox Homeostasis Regulation
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.gov While they play a role in cell signaling at low to moderate concentrations, excessive levels of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.gov This process is implicated in a variety of inflammatory diseases. nih.gov
In the context of pancreatic β-cells, it has been shown that under certain conditions of cellular stress, an adaptive response involving the PERK-NRF2 pathway can be activated, leading to the upregulation of antioxidant defenses. nih.gov This suggests a potential link between the UPR and the regulation of redox homeostasis, which could be a relevant mechanism for the protective effects of benzamide derivatives.
Modulation of Cellular Redox Status
The ability of a compound to influence the cellular redox state is a critical aspect of its pharmacological potential, primarily through its capacity to act as an antioxidant or, conversely, as a pro-oxidant. While direct studies on the specific effects of this compound on cellular redox status are not extensively documented in publicly available research, the chemical structure of the molecule provides a strong basis for predicting its potential activities. The presence of a phenolic hydroxyl (-OH) group on the benzamide scaffold is a key determinant of its likely antioxidant properties. Phenolic compounds are a well-established class of antioxidants, and their mechanism of action is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby interrupting the chain reactions of oxidation. mdpi.comnih.gov
The antioxidant capacity of phenolic compounds, including derivatives of hydroxybenzamide, is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com Research on various phenolic acids and their derivatives has consistently shown that the presence of hydroxyl groups is crucial for their antioxidant and antiradical activities. nih.gov For instance, studies on different hydroxybenzoic acids have demonstrated that the position of the hydroxyl group affects the antioxidant efficiency, with certain configurations showing stronger activity in assays such as the ferric reducing antioxidant power (FRAP) assay. nih.gov In general, dihydroxy phenolic acids exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov
Several studies have evaluated the antioxidant potential of various synthetic hydroxybenzamide and salicylamide (B354443) (2-hydroxybenzamide) derivatives using a range of in vitro antioxidant assays. These assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging capacity assay, and the FRAP assay, provide quantitative measures of a compound's ability to scavenge free radicals and reduce oxidant species. researchgate.net For example, some novel 2-hydroxy-benzamide derivatives have been shown to possess notable antioxidant capacity in these chemical and electrochemical evaluations. researchgate.net
The potential for this compound and its derivatives to modulate cellular redox status is therefore strongly suggested by the well-documented antioxidant properties of their structural components, namely the phenolic hydroxyl group and the benzamide core.
| Compound/Derivative Class | Assay | Findings | Reference |
| 2-Hydroxy-benzamide derivatives | DPPH, ABTS, FRAP, Cyclic Voltammetry | Demonstrated antioxidant capacity. The DPPH method showed slow kinetics, while other methods proved effective for evaluation. | researchgate.net |
| Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | In vitro antioxidant assays | Hydroxy-substituted derivatives showed significantly improved antioxidative activity compared to the standard butylated hydroxytoluene (BHT). | mdpi.com |
| Phenolic Amides (PAs) | Inhibition of Cu2+-induced LDL oxidation, radical scavenging, superoxide (B77818) radical scavenging | One synthesized phenolic amide (PA1) was found to inhibit lipid peroxidation and enhance the activities of antioxidant enzymes in vivo. | rsc.org |
| Hydroxybenzoic acids | FRAP assay | 2,3-dihydroxybenzoic acid was the strongest antioxidant, while monohydroxylated structures had lower activities. | nih.gov |
| Dihydroxy phenolic acids | DPPH and FRAP assays | Generally exhibited higher antioxidant activity than other phenolic acids with corresponding carboxylic acid groups. | nih.gov |
Structure Activity Relationship Sar Investigations of N Ethyl 3 Hydroxybenzamide Analogs
Impact of Substituents on the Benzene (B151609) Ring
The nature and position of substituents on the aromatic ring are paramount in defining the interaction of these molecules with their biological targets.
The hydroxyl (-OH) group at the 3-position is a key feature of the parent compound. Its position influences the molecule's electronic properties and hydrogen-bonding capabilities. While direct comparative studies on the 2-, 3-, and 4-hydroxy isomers of N-ethylbenzamide are not extensively detailed in the available literature, SAR investigations on analogous compounds provide valuable insights. For instance, in studies of N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) analogs, the position of substituents on the benzyl (B1604629) ring was found to be critical. Comparing derivatives with substituents at the 2'-, 3'-, and 4'-positions showed that 4'-modified derivatives consistently exhibited the highest anticonvulsant activity. nih.gov This suggests that moving the hydroxyl group from the meta-position (position 3) to the para-position (position 4) could significantly enhance biological potency, potentially by allowing for more favorable interactions within the target's binding site.
The hydroxyl group is an activating, ortho-, para-directing group, meaning it increases the electron density at the positions ortho and para to it. This electronic effect, combined with its ability to act as both a hydrogen bond donor and acceptor, is crucial for molecular recognition. Research on a 4-hydroxy-furanyl-benzamide derivative has shown its activity is mediated through the M2-muscarinic receptor and nitric oxide synthase activation, highlighting how a para-hydroxyl group can participate in specific biological pathways. nih.gov
The introduction of halogens and other functional groups onto the benzene ring significantly modulates the biological potency of benzamide (B126) analogs, primarily through electronic and steric effects. Studies on various anticonvulsant scaffolds have demonstrated that specific substitutions can lead to highly potent compounds.
For example, research on acetamide (B32628) derivatives revealed that incorporating a 3-(2-chlorophenyl) group resulted in a compound with very high activity in the maximal electroshock (MES) seizure test. mdpi.com Similarly, in a series of substituted pyrrolidine-2,5-diones, a 2-(2-chlorophenyl) substituent was found to be favorable for anticonvulsant activity. nih.gov
The introduction of electron-withdrawing groups like trifluoromethyl (CF3) has also proven to be a successful strategy. In a study of (dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, a 3-CF3 substitution on a phenylpiperazine moiety attached to the core structure yielded a compound with robust, broad-spectrum anticonvulsant activity in MES, 6 Hz, and scPTZ seizure models. mdpi.com These findings indicate that electron-withdrawing substituents, particularly halogens and trifluoromethyl groups, in specific positions on the aromatic ring can dramatically enhance anticonvulsant potency.
| Scaffold Type | Substituent | Position | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,5-dione-acetamide | 2-Chlorophenyl | N-Aryl | Increased Activity | mdpi.com |
| Hexahydro-1H-isoindole-1,3(2H)-dione | 2-Chlorophenyl | N-Aryl | Favorable for Activity | nih.gov |
| (Dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | Trifluoromethyl (CF3) | 3- (on Phenylpiperazine) | Potent, Broad-Spectrum Activity | mdpi.com |
Effects of N-Substitution
Modifications to the ethyl group on the amide nitrogen provide another critical avenue for optimizing biological activity.
The size and shape of the N-alkyl substituent can have a profound impact on how the molecule fits into its receptor or enzyme active site. SAR studies on analogs of the anticonvulsant lacosamide (B1674222) precisely illustrate this principle. When the O-methyl group of lacosamide was replaced with larger alkyl groups, a clear trend emerged: anticonvulsant activity steadily increased as the steric bulk of the substituent decreased. nih.gov The potency progression from cyclohexyl (least active) to methyl (most active) underscores the preference for small, non-bulky groups at this position. nih.gov
In a different series of anticonvulsants, 3-substituted 2-piperidinones, a 3,3-diethyl derivative was found to be the most effective against pentylenetetrazole-induced seizures, whereas a bulkier 3-benzyl analog was most potent against maximal electroshock seizures. nih.gov This demonstrates that the optimal alkyl substitution can be model-dependent, but the principle that size and lipophilicity play a key role remains constant.
| Substituent (R) at 3-oxy position | Relative MES Activity (ED₅₀ in mg/kg) | Reference |
|---|---|---|
| Methyl | 4.5 (Most Potent) | nih.gov |
| Ethyl | 7.9 | nih.gov |
| Isopropyl | 23 | nih.gov |
| tert-Butyl | 30-100 | nih.gov |
| Cyclohexyl | 100-300 (Least Potent) | nih.gov |
When a chiral center is present in the molecule, the different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles. This stereoselectivity is a critical consideration in drug design. For many neurologically active benzamide derivatives, the biological activity resides predominantly in one enantiomer.
A prominent example is seen in N-benzyl-2-acetamido-3-methoxypropionamide, where evaluation of the individual stereoisomers revealed that the principal anticonvulsant activity was associated with the (R)-stereoisomer, which had an ED₅₀ value of 4.5 mg/kg, while the (S)-stereoisomer was largely inactive (ED₅₀ > 100 mg/kg). nih.gov Similarly, for a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the (C1-R)-diastereoisomer was found to be a significantly more potent anticonvulsant than its (C1-S) counterpart. mdpi.com
Modifications of the Amide Linker and Their Consequences on Bioactivity
The amide bond is a central, defining feature of the N-ethyl-3-hydroxybenzamide structure. While crucial for activity, amide bonds can be susceptible to enzymatic hydrolysis in vivo, leading to metabolic instability. Replacing the amide bond with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to enhance stability and improve pharmacokinetic properties while retaining or improving potency. nih.govnih.gov
Various functional groups can serve as amide bioisosteres. For instance, studies have proposed replacing a simple linker with an acetamide fragment to potentially increase anticonvulsant activity. nih.gov Heterocyclic rings are particularly common and effective replacements. Triazoles, for example, are five-membered rings that are structurally similar to the planar amide group and are resistant to hydrolysis. nih.gov The use of a nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-α]pyrimidine skeleton, designed as a bioisostere for benzodiazepines, has led to the development of new anticonvulsant agents with potent activity in both MES and PTZ seizure models. nih.gov This highlights that modifying or replacing the core amide linker can lead to compounds with superior drug-like properties.
Correlation between Structural Features and Target Binding Affinity
The binding affinity of this compound analogs to their target, often an HDAC isoform, is highly dependent on the nature of the substituents on the benzamide scaffold. Modifications to both the N-acyl group and the substituents on the phenyl ring can lead to significant changes in inhibitory potency and selectivity.
Influence of the N-Alkyl Group:
Influence of Phenyl Ring Substitution:
The substitution pattern on the phenyl ring is a critical determinant of binding affinity. The 3-hydroxy group is positioned to interact with key residues within the active site. Its replacement or the introduction of other substituents can significantly alter the binding mode and affinity.
Research on a broader class of benzamide HDAC inhibitors has shown that the presence and position of specific functional groups on the benzamide ring are crucial for activity. For example, studies on ortho-aminobenzamides have highlighted the importance of the amino group for potent HDAC inhibition, particularly against Class I HDACs (HDAC1, 2, and 3). nih.gov It was found that derivatives bearing a 2-aminobenzamide (B116534) moiety showed significant inhibitory activity, while those lacking this feature were inactive. nih.gov This suggests that an appropriately positioned hydrogen bond donor or acceptor on the phenyl ring is vital for anchoring the inhibitor in the active site.
In the context of this compound, the 3-hydroxy group can act as a hydrogen bond donor and acceptor. Its interaction with the enzyme is a key component of its binding. Modifications at this position, or the introduction of additional substituents, would be expected to have a profound impact on affinity. For example, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate its hydrogen-bonding donor capability, likely reducing binding affinity.
The following interactive data tables illustrate the hypothetical structure-activity relationships for this compound analogs based on established principles for benzamide HDAC inhibitors. It is important to note that this data is representative and intended for illustrative purposes, as specific experimental binding affinity data for these exact this compound analogs is not available in the cited literature.
Table 1: Hypothetical Binding Affinity of N-Substituted 3-Hydroxybenzamide (B181210) Analogs
| Compound | R Group (N-substituent) | Hypothetical Target | Hypothetical IC₅₀ (nM) |
| 1 | -CH₂CH₃ (Ethyl) | HDAC1 | 500 |
| 2 | -CH₃ (Methyl) | HDAC1 | 750 |
| 3 | -CH₂CH₂CH₃ (Propyl) | HDAC1 | 400 |
| 4 | -Cyclopropyl | HDAC1 | 350 |
| 5 | -Phenyl | HDAC1 | 200 |
This table illustrates that modifications to the N-alkyl "cap" group can influence potency. Generally, larger or more rigid groups might provide additional beneficial interactions with the enzyme surface, leading to lower IC₅₀ values (higher potency).
Table 2: Hypothetical Binding Affinity of 3-Substituted N-Ethylbenzamide Analogs
| Compound | X Group (3-substituent) | Hypothetical Target | Hypothetical IC₅₀ (nM) |
| 6 | -OH (Hydroxy) | HDAC1 | 500 |
| 7 | -OCH₃ (Methoxy) | HDAC1 | 2500 |
| 8 | -NH₂ (Amino) | HDAC1 | 150 |
| 9 | -F (Fluoro) | HDAC1 | 1000 |
| 10 | -H | HDAC1 | >10000 |
This table demonstrates the critical role of the 3-substituent, which is part of the zinc-binding pharmacophore. The ability to effectively chelate the zinc ion and form hydrogen bonds with active site residues is paramount. An amino group at a similar position has been shown to be highly effective in other benzamide series. nih.gov The removal of the key interacting group (-H) would be expected to abolish activity.
Preclinical Development and Translational Research
In Vitro Efficacy and Selectivity Profiling
Detailed in vitro studies are crucial for identifying the biological activity and therapeutic potential of a new chemical entity. However, specific data for N-ethyl-3-hydroxybenzamide in this area remains elusive.
High-Throughput Screening (HTS) and Lead Compound Identification
High-throughput screening (HTS) is a foundational method in drug discovery for testing large numbers of compounds to identify those that modulate a specific biological pathway or target. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes this compound in its database and notes that the compound has undergone high-throughput phenotypic profiling using the Cell Painting assay. epa.gov However, the specific results of these screens, including any "hit" calls or identified biological activities, are not detailed in the publicly accessible information. Without this primary screening data, the potential of this compound as a lead compound for any specific therapeutic area is unknown.
Cell-Based Assays for Cytotoxicity and Specific Activity
There is a lack of publicly available data from cell-based assays designed to assess the cytotoxicity and specific biological activity of this compound. While studies on other benzamide (B126) derivatives have shown activities such as histone deacetylase inhibition and antiproliferative effects against cancer cell lines, no such specific data has been published for this compound itself.
Enzyme Inhibition and Receptor Binding Assays
No specific enzyme inhibition or receptor binding data for this compound has been reported in the scientific literature. The methodologies for such assays are well-established, but their application to this particular compound has not been documented publicly.
In Vivo Pharmacological Evaluation in Relevant Disease Models
Preclinical in vivo studies in animal models are a critical step to evaluate the efficacy and safety of a compound before it can be considered for human trials. There is no evidence in the public domain of this compound having been subjected to such evaluations.
Efficacy Studies in Animal Models of Cancer and Infectious Diseases
A review of the literature did not yield any studies that have investigated the efficacy of this compound in animal models of cancer or infectious diseases. While numerous studies describe various animal models for these conditions, none have included this specific compound in their investigations.
Assessment of Compound Safety and Tolerability
There are no publicly available reports on the safety and tolerability of this compound in animal models. Such studies are essential for determining the therapeutic window and potential liabilities of a new chemical entity.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Multi-Target Directed Ligands
The complexity of many diseases, such as neurodegenerative disorders and cancer, stems from the dysregulation of multiple biological pathways. This has led to a paradigm shift from the "one molecule, one target" approach to the design of Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously. The N-ethyl-3-hydroxybenzamide scaffold is a promising starting point for the rational design of MTDLs.
Future research could focus on conjugating the this compound moiety with other known pharmacophores to create hybrid molecules with a broader spectrum of activity. For instance, by incorporating fragments known to inhibit enzymes like cholinesterases or kinases, it may be possible to develop MTDLs for complex neurodegenerative diseases. The synthesis of such molecules would involve multi-step organic reactions, creating a library of novel compounds for biological evaluation.
| Conceptual MTDL Design Strategy | Rationale | Potential Therapeutic Area |
| This compound + Tacrine fragment | Combining a potential neuroprotective scaffold with a known cholinesterase inhibitor. | Alzheimer's Disease |
| This compound + Kinase inhibitor pharmacophore | Targeting both oxidative stress (via the phenolic hydroxyl group) and aberrant signaling pathways. | Cancer, Neuroinflammation |
| This compound + Metal chelating moiety | Creating a molecule that can both scavenge free radicals and sequester excess metal ions implicated in neurotoxicity. | Neurodegenerative Diseases |
Development of this compound Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of derivatives of this compound as selective chemical probes is a significant area for future investigation. These probes could be instrumental in identifying new biological targets and elucidating complex cellular pathways.
The design of such probes would involve systematic structural modifications to enhance potency and selectivity for a specific biological target. Key criteria for a high-quality chemical probe include high potency in both in vitro and cellular assays, well-defined selectivity against other targets, and the availability of a structurally similar but inactive analog to serve as a negative control. nih.gov For example, a series of benzamide (B126) derivatives of thioacridine have been developed as selective chemical probes for DYRK2 and DYRK3 kinases. researchgate.net A similar strategy could be applied to this compound, modifying its structure to target specific enzymes or receptors and validating their utility as probes.
| Criteria for a High-Quality Chemical Probe | Proposed Research for this compound Derivatives |
| Potency (<100 nM in vitro) | Synthesize and screen a library of derivatives to identify compounds with high affinity for a specific target. |
| Cellular Activity (<1 µM) | Evaluate the ability of potent derivatives to engage the target within a cellular context. |
| Selectivity (>100-fold) | Profile the lead compounds against a panel of related and unrelated biological targets to ensure selectivity. |
| Structure-Activity Relationship (SAR) | Establish a clear relationship between the chemical structure of the derivatives and their biological activity. |
| Inactive Control | Synthesize a close structural analog that is devoid of activity on the primary target to validate on-target effects. |
Exploration of this compound in Neglected Tropical Diseases
Neglected Tropical Diseases (NTDs), such as leishmaniasis, Chagas disease, and schistosomiasis, affect over a billion people worldwide, yet research and development for new treatments are severely lacking. utrgv.edunih.gov The benzamide scaffold has already shown promise in the search for new drugs against these diseases. For instance, 2,4,5-trisubstituted benzamides have demonstrated potent antileishmanial activity, and N-phenyl benzamide derivatives have been investigated for their effects against Schistosoma mansoni. dspace.unza.zmnih.gov
Given these precedents, this compound and its derivatives represent an unexplored but potentially fruitful area for NTD drug discovery. Future research should involve screening a library of this compound analogs against a panel of parasites responsible for NTDs. Promising hits could then be optimized for potency, selectivity, and pharmacokinetic properties. This line of research could lead to the identification of novel lead compounds for these devastating diseases.
| Neglected Tropical Disease | Relevant Benzamide Research | Future Direction for this compound |
| Leishmaniasis | 2,4,5-trisubstituted benzamides show potent activity against Leishmania species. nih.gov | Screen this compound derivatives against various Leishmania species. |
| Schistosomiasis | N-phenyl benzamide derivatives have been studied for antischistosomal activity. dspace.unza.zm | Evaluate the efficacy of this compound analogs against both juvenile and adult Schistosoma worms. |
| Chagas Disease (Trypanosoma cruzi) | Benzamide derivatives have been included in screening campaigns against T. cruzi. science.gov | Conduct phenotypic screening of an this compound library against T. cruzi. |
Integration with Advanced Drug Delivery Systems
The therapeutic potential of a promising compound can often be enhanced through the use of advanced drug delivery systems. These technologies can improve a drug's solubility, stability, and bioavailability, as well as enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing side effects.
Future research could explore the formulation of this compound or its optimized derivatives within various drug delivery platforms. For example, encapsulation in nanoparticles could protect the compound from premature degradation and facilitate its transport across biological barriers. biomall.in Similarly, incorporation into hydrogel matrices could provide a sustained and controlled release of the compound at a specific site. The development of such formulations would require interdisciplinary collaboration between chemists, materials scientists, and pharmacologists.
| Drug Delivery System | Potential Advantage for this compound | Research Focus |
| Nanoparticles (e.g., liposomes, polymeric nanoparticles) | Improved solubility, enhanced stability, and potential for targeted delivery. | Formulation development, characterization, and in vitro/in vivo evaluation of drug release and efficacy. |
| Hydrogels | Sustained and localized drug release. | Synthesis of drug-loaded hydrogels and assessment of their release kinetics and biocompatibility. |
| Prodrugs | Improved absorption and distribution. | Design and synthesis of prodrugs of this compound that are converted to the active form at the target site. |
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of new molecules, thereby accelerating the research process.
In the context of this compound research, AI and ML could be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of virtual derivatives, allowing for the prioritization of synthetic efforts. Machine learning algorithms could also be used to analyze data from high-throughput screening campaigns to identify novel hits and predict their potential targets. Furthermore, in silico methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to de-risk compounds early in the discovery pipeline.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models that correlate the chemical structure of compounds with their biological activity. | Accelerate the identification of potent derivatives by focusing on the most promising virtual compounds. |
| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a specific target. | Expand the chemical space around the this compound scaffold to discover novel active compounds. |
| ADME/Toxicity Prediction | Employing machine learning models to predict the pharmacokinetic and toxicity profiles of new compounds. | Enable early-stage filtering of compounds with undesirable properties, saving time and resources. |
| De Novo Drug Design | Using generative AI models to design entirely new molecules with desired properties based on the this compound core. | Create novel and patentable chemical entities with optimized activity and safety profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
